

Trifloxsulfuron: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trifloxsulfuron*

Cat. No.: B132728

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

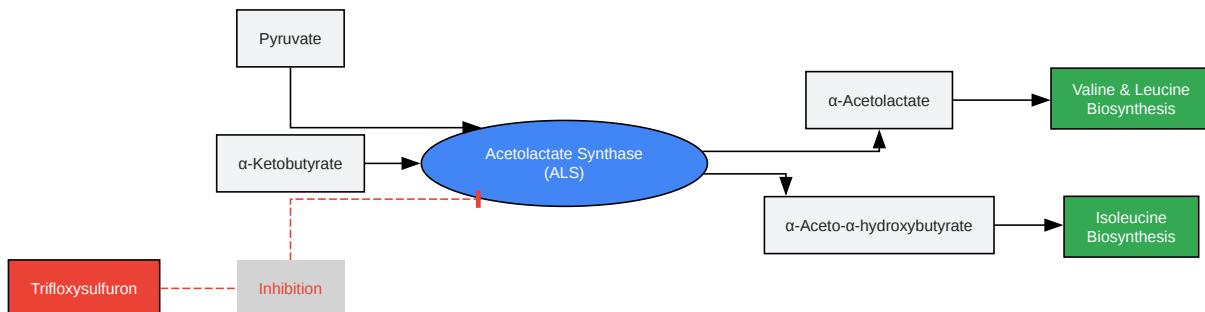
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and analytical methodologies for the sulfonylurea herbicide, **Trifloxsulfuron**.

Chemical and Physical Properties

Trifloxsulfuron is a potent herbicide used for the control of broadleaf weeds and sedges. It is most commonly available as its sodium salt, **Trifloxsulfuron**-sodium, which has greater water solubility. The CAS Registry Number for **Trifloxsulfuron** is 145099-21-4, while **Trifloxsulfuron**-sodium is registered under CAS Number 199119-58-9.

Physicochemical Properties of Trifloxsulfuron

Property	Value	Source
Molecular Formula	$C_{14}H_{14}F_3N_5O_6S$	[1]
Molecular Weight	437.35 g/mol	[2]
Melting Point	195°C	[3]
pKa	3.72 ± 0.10	[3]
Density	$1.531 \pm 0.06 \text{ g/cm}^3$	[3]


Physicochemical Properties of Trifloxsulfuron-sodium

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₃ F ₃ N ₅ NaO ₆ S	[4][5]
Molecular Weight	459.33 g/mol	[4][5]
Melting Point	170.2-177.7 °C (with thermal decomposition)	[6]
pKa	4.76 at 20 °C	[6]
Water Solubility	25,500 mg/L (pH 7.6, 25 °C)	[1]
Octanol/Water Partition Coefficient (log Pow)	-0.42 (pH 7.0)	[6]

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Trifloxsulfuron is a member of the sulfonylurea class of herbicides and is classified as a Group 2 herbicide by the Herbicide Resistance Action Committee (HRAC).[7] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7][8] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[2] This pathway is present in plants and microorganisms but not in animals, which accounts for the low direct toxicity of **Trifloxsulfuron** to mammals.[2]

By inhibiting ALS, **Trifloxsulfuron** blocks the production of these essential amino acids, leading to a cessation of cell division and plant growth.[8] Susceptible plants exhibit symptoms such as stunting, chlorosis (yellowing), and necrosis, ultimately leading to death.[8][9]

[Click to download full resolution via product page](#)

Mechanism of Action of **Trifloxsulfuron**

Experimental Protocols

Analysis of **Trifloxsulfuron** in Soil Samples by HPLC-MS/MS

This protocol is a generalized procedure for the determination of **Trifloxsulfuron** in soil, based on established methods for sulfonylurea herbicides.

Objective: To extract and quantify **Trifloxsulfuron** residues in soil samples.

Materials:

- Soil sample
- Methanol
- Ammonium hydroxide
- HPLC-grade water
- **Trifloxsulfuron** analytical standard
- Mechanical shaker

- Centrifuge
- Rotary evaporator
- Syringe filters (0.45 µm)
- High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

Procedure:

- Extraction:
 - Weigh a 20-gram subsample of soil into a centrifuge tube.
 - Add a solution of 70% (v/v) methanol in water, with 2% ammonium hydroxide for soils with high organic content.
 - Agitate the mixture on a mechanical shaker.
 - Centrifuge the sample to separate the solid and liquid phases.
 - Collect the supernatant. Repeat the extraction process two more times.
 - Combine the extracts.[\[8\]](#)
- Sample Cleanup:
 - Reduce the methanol content of the combined extracts using a rotary evaporator.[\[8\]](#)
- HPLC-MS/MS Analysis:
 - The final extract is filtered through a 0.45 µm syringe filter before injection into the HPLC-MS/MS system.
 - HPLC Conditions (Example):
 - Column: C18 reverse-phase column

- Mobile Phase: A gradient of acetonitrile and water (with formic acid)
- Flow Rate: 0.5 mL/min
- Injection Volume: 10 μ L
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), negative mode
 - Monitor specific parent-to-daughter ion transitions for **Trifloxsulfuron** for quantification and confirmation.
- Quantification:
 - Prepare a calibration curve using serial dilutions of the **Trifloxsulfuron** analytical standard.
 - The concentration of **Trifloxsulfuron** in the soil sample is determined by comparing the peak area from the sample chromatogram to the calibration curve. The limit of quantification (LOQ) for this type of method is typically around 0.5 ppb.[8]

Herbicidal Bioefficacy Assay

This protocol outlines a general procedure to assess the herbicidal efficacy of **Trifloxsulfuron** on target weed species.

Objective: To determine the dose-response of a target weed species to **Trifloxsulfuron**.

Materials:

- Seeds of the target weed species (e.g., velvetleaf)
- Potting soil
- Pots or trays
- **Trifloxsulfuron** formulation (e.g., Envoke® Herbicide, 75% water-dispersible granule)

- Non-ionic surfactant
- Laboratory track sprayer
- Growth chamber or greenhouse

Procedure:

- Plant Propagation:
 - Sow seeds of the target weed in pots filled with potting soil.
 - Grow the plants in a controlled environment (e.g., 25°C, 16:8 hour light:dark cycle) until they reach the 2-4 leaf stage.
- Herbicide Application:
 - Prepare a stock solution of **Trifloxsulfuron**. Create a series of dilutions to achieve the desired application rates (e.g., 0, 0.75, 1.5, 3, 6, and 12 g a.i./ha).
 - Add a non-ionic surfactant to the spray solutions at a concentration of 0.25% (v/v).
 - Apply the herbicide solutions to the plants using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
- Evaluation:
 - Return the treated plants to the growth chamber.
 - Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (complete plant death).
 - At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass, dry it in an oven, and weigh it to determine the reduction in dry matter compared to the untreated control.
- Data Analysis:

- The data (visual injury ratings and dry weight) can be analyzed using regression analysis to determine the effective dose required to cause 50% inhibition (ED₅₀).

Summary

Trifloxsulfuron is a highly effective sulfonylurea herbicide with a well-understood mechanism of action. Its chemical and physical properties make it suitable for post-emergence application. The analytical methods described provide a framework for its detection and quantification in environmental samples, while the bioefficacy assay allows for the evaluation of its herbicidal activity. This information is crucial for researchers and scientists involved in the development of new herbicides and the management of herbicide resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdms.net [cdms.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. Trifloxsulfuron-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]
- 7. apvma.gov.au [apvma.gov.au]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- To cite this document: BenchChem. [Trifloxsulfuron: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b132728#trifloxsulfuron-cas-number-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com